(R)-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system, which is a common structural motif in many biologically active molecules. The presence of amino, nitro, and difluoroacetate groups suggests that this compound could have interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: Nitration of the chroman ring can be performed using a nitrating agent such as nitric acid.
Amino Group Introduction: The nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.
Difluoroacetate Ester Formation: The final step involves the esterification of the amino-chroman derivative with difluoroacetic acid and ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
The presence of the amino and nitro groups suggests that this compound could interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine
Given its structural features, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. The amino group could form hydrogen bonds with biological molecules, while the nitro group could participate in redox reactions. The difluoroacetate group might enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an amino group and an ether linkage, making it somewhat similar in terms of chemical reactivity.
Adapalene Related Compound E: This compound features a carboxylic acid group and a naphthalene ring, which are different from the chroman ring and difluoroacetate group in the target compound.
Uniqueness
®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is unique due to its combination of a chroman ring, amino, nitro, and difluoroacetate groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H19ClF2N2O5 |
---|---|
Molekulargewicht |
380.77 g/mol |
IUPAC-Name |
ethyl 2-[(4R)-4-amino-2,2-dimethyl-6-nitro-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C15H18F2N2O5.ClH/c1-4-23-12(20)15(16,17)14(18)8-13(2,3)24-11-6-5-9(19(21)22)7-10(11)14;/h5-7H,4,8,18H2,1-3H3;1H/t14-;/m1./s1 |
InChI-Schlüssel |
KABZXERTNBTSSY-PFEQFJNWSA-N |
Isomerische SMILES |
CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Kanonische SMILES |
CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.